![molecular formula C17H14FN5O2S B2812919 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 1172814-88-8](/img/structure/B2812919.png)
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a useful research compound. Its molecular formula is C17H14FN5O2S and its molecular weight is 371.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Structure and Synthesis
The compound features a unique structure that includes a pyrazole moiety, a fluorobenzo[d]thiazole group, and an isoxazole ring. The synthesis typically involves multi-step reactions requiring specific conditions such as temperature control and solvent choice (e.g., dimethylformamide or ethanol) to optimize yield and purity. Characterization methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.
Synthesis Overview
Step | Description |
---|---|
1 | Formation of the pyrazole ring through condensation reactions. |
2 | Introduction of the fluorobenzo[d]thiazole moiety via nucleophilic substitution. |
3 | Construction of the isoxazole ring through cyclization reactions. |
4 | Final purification and characterization using NMR and MS techniques. |
Biological Activities
The compound exhibits significant potential in medicinal chemistry due to its diverse biological activities, including:
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS).
- PPARγ Agonism : It has shown competitive binding to PPARγ with an EC50 value ranging from 215 nM to 5.45 μM, suggesting its potential as a therapeutic agent for metabolic diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Compound Name | Biological Activity | Unique Aspects |
---|---|---|
N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | Anticancer | Contains biphenyl component |
Paroxetine | Antidepressant | Selective serotonin reuptake inhibitor |
CDPPB | Neuroprotective | Targets metabotropic glutamate receptors |
Therapeutic Applications
The compound's unique combination of functional groups allows for various therapeutic applications:
- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a potential candidate for cancer therapies.
- Metabolic Disorders : As a PPARγ agonist, it may be useful in treating conditions like type 2 diabetes and obesity.
- Anti-inflammatory Drugs : Its anti-inflammatory properties could lead to new treatments for chronic inflammatory conditions.
Case Studies
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide effectively reduces cell viability at micromolar concentrations, indicating strong anticancer activity.
- Metabolic Disease Models : Animal models treated with this compound showed improved insulin sensitivity and reduced adiposity, supporting its role as a PPARγ agonist.
- Inflammatory Response Tests : Experimental models of inflammation indicated that treatment with this compound led to decreased levels of pro-inflammatory cytokines, suggesting its therapeutic potential in inflammatory diseases.
特性
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(2-pyrazol-1-ylethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O2S/c1-11-10-13(25-21-11)16(24)23(9-8-22-7-3-6-19-22)17-20-15-12(18)4-2-5-14(15)26-17/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCKUIUJXUVLEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。